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Compound of Interest

Compound Name: Edicotinib Hydrochloride

Cat. No.: B1265259 Get Quote

Topic: JNJ-40346527 Formulation for Intraperitoneal Injection Content Type: Detailed

Application Notes and Protocols Audience: Researchers, scientists, and drug development

professionals.

Disclaimer: The following application notes and protocols are intended for research purposes

only. The formulation for intraperitoneal injection is a proposed method based on the

physicochemical properties of JNJ-40346527 and common practices for formulating poorly

soluble compounds for preclinical research. This protocol has not been validated and should be

adapted and optimized by the end-user for their specific experimental needs.

Introduction
JNJ-40346527, also known as Edicotinib or JNJ-527, is a potent and selective, orally

bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R)

tyrosine kinase.[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, are critical for the survival,

proliferation, and differentiation of macrophages and their precursors.[4] Dysregulation of the

CSF-1R signaling pathway is implicated in various inflammatory diseases, certain cancers, and

neurodegenerative conditions.[4] JNJ-40346527 has been investigated in preclinical and

clinical settings for conditions such as Crohn's disease, Hodgkin Lymphoma, rheumatoid

arthritis, and Alzheimer's disease.[1][2]

While oral administration is the most common route for this compound, intraperitoneal (IP)

injection can be a valuable alternative in preclinical research, particularly in early-stage efficacy

studies where rapid systemic exposure is desired or when oral bioavailability is a confounding
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factor.[5][6] This document provides detailed information on the mechanism of action of JNJ-

40346527, a proposed protocol for its formulation for IP injection, and a summary of its known

biological activity.

Mechanism of Action: CSF-1R Signaling Pathway
JNJ-40346527 exerts its biological effects by inhibiting the autophosphorylation of CSF-1R

upon ligand binding. This blockade prevents the activation of downstream signaling cascades,

such as the ERK1/2 pathway, which are crucial for macrophage proliferation and survival.[1]
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Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.
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Physicochemical Properties and Solubility
Understanding the solubility of JNJ-40346527 is critical for developing an appropriate

formulation. It is a poorly water-soluble compound.

Property Value

Molecular Weight 461.6 g/mol

Formula C₂₇H₃₅N₅O₂

CAS Number 1142363-52-7

Solubility

DMSO: Soluble up to 92 mg/mL (199.3 mM).[2]

Note: Hygroscopic DMSO can significantly

impact solubility; use newly opened DMSO.[1]

Ethanol: 20 mg/mL[7]

Water: Insoluble[2]

Proposed Formulation for Intraperitoneal Injection
This protocol is based on a common vehicle for poorly soluble compounds and is provided as a

starting point for in vivo studies.[1][8] The final concentration of the dosing solution should be

determined based on the desired dose (mg/kg) and a standard injection volume for the animal

model (e.g., 10 mL/kg for mice).[9]

Materials:

JNJ-40346527 powder

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Polyethylene glycol 300 (PEG300), sterile

Tween-80 (Polysorbate 80), sterile

Saline (0.9% NaCl), sterile
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Sterile microcentrifuge tubes or vials

Vortex mixer

Sonicator (optional)

Vehicle Composition:

10% DMSO

40% PEG300

5% Tween-80

45% Saline

Protocol for Preparing a 1 mg/mL Dosing Solution:

Prepare Stock Solution: Weigh the required amount of JNJ-40346527 powder. To create a

stock solution, dissolve it in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10

mg of JNJ-40346527 in 1 mL of DMSO. Ensure complete dissolution; vortexing or brief

sonication may be necessary.[1][8]

Add Solvents Sequentially: In a sterile tube, add the vehicle components in the following

order, ensuring the solution is clear after each addition before proceeding to the next step.[8]

Step 1: Add 400 µL of PEG300.

Step 2: Add 100 µL of the 10 mg/mL JNJ-40346527 DMSO stock solution. Vortex until the

solution is clear.

Step 3: Add 50 µL of Tween-80. Vortex until the solution is clear.

Step 4: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.

Final Checks: The final solution should be a clear, homogenous solution with a JNJ-

40346527 concentration of 1 mg/mL. If any precipitation occurs, gentle warming (to 37°C)
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and/or sonication may be used to aid dissolution.[1] It is recommended to prepare this

formulation fresh on the day of use.

Important Considerations:

Vehicle Toxicity: While this vehicle is commonly used, it is crucial to include a vehicle-only

control group in your experiments to account for any potential effects of the formulation itself.

[10] High concentrations of DMSO can have biological effects.[11]

Stability: The stability of JNJ-40346527 in this formulation has not been formally reported.

Therefore, it is strongly recommended to prepare the solution fresh before each experiment.

Dose Calculation: To administer a dose of 10 mg/kg to a 25 g mouse, you would inject 250

µL of the 1 mg/mL solution.

Experimental Protocols and Data
In Vitro CSF-1R Phosphorylation Assay
This protocol describes how to assess the in vitro potency of JNJ-40346527.

Cell Preparation Treatment Analysis
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Caption: Experimental workflow for in vitro analysis of JNJ-40346527 activity.

In Vitro Potency Data:

Target/Pathway Cell Line IC₅₀ Value

CSF-1R N13 (murine microglia) 18.6 nM

ERK1/2 Phosphorylation N13 (murine microglia) 22.5 nM
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Data sourced from Mancuso, R., et al. (2019).

In Vivo Administration Protocol (Intraperitoneal)
Animal Model: Mice Needle Gauge: 25-27g[9] Injection Volume: < 10 mL/kg[9] Procedure:

Restrain the mouse appropriately. For IP injections, the mouse should be positioned in dorsal

recumbency with its head tilted slightly downward.

Identify the injection site in the lower right abdominal quadrant to avoid the cecum and

urinary bladder.[12]

Insert the needle, bevel up, at approximately a 30-40° angle.[9]

Gently aspirate to ensure the needle has not entered a blood vessel or organ. There should

be negative pressure.[13]

Inject the prepared JNJ-40346527 formulation smoothly.

Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse

reactions.

Preclinical and Clinical Data (Oral Administration)
The following tables summarize key findings from studies using oral formulations of JNJ-

40346527. This data can serve as a reference for expected biological effects.

Table 1: Preclinical Efficacy (Oral Administration)
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Model Species Dose Key Findings Reference

T-cell Transfer

Colitis
Mouse

5, 10, 20 mg/kg

daily

Reduced colon

weight/length

ratio by ~50%

and histological

scores by ~60%.

[2][11]

[2][11]

ME7 Prion

Disease
Mouse

30 mg/kg (in

chow)

Blocked

microglial

proliferation.

[8]

P301S

Tauopathy
Mouse

30 mg/kg (in

chow)

Attenuated

neurodegenerati

on and resulted

in functional

improvement.

[8]

Table 2: Clinical Pharmacokinetics (Oral Administration in Humans)

Dose Cₘₐₓ (ng/mL)
AUC₂₄
(ng·h/mL)

Notes Reference

150 mg QD 1080 14900

Exposure

increased in a

near dose-

proportional

manner up to

450 mg.

[1]

300 mg QD 1960 28900 [1]

450 mg QD 2400 38800 [1]

600 mg QD 1980 32100

Exposure

plateaued at 600

mg.

[1][14]

150 mg BID 1340 28600 [1]
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QD: once daily; BID: twice daily. Data from a Phase I/II study in patients with Hodgkin

Lymphoma.[1]

Conclusion
JNJ-40346527 is a selective CSF-1R inhibitor with demonstrated activity in various preclinical

models of inflammation and neurodegeneration. While it has been primarily developed as an

oral agent, the proposed protocol for intraperitoneal formulation provides a viable method for

researchers to utilize this compound in preclinical studies requiring this route of administration.

Careful consideration of vehicle controls and fresh preparation of the dosing solution are

paramount to ensure reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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